molecular formula C18H18O5 B8453207 ethyl (E)-2-(4-methoxybenzoyl)-3-(5-methylfuran-2-yl)prop-2-enoate

ethyl (E)-2-(4-methoxybenzoyl)-3-(5-methylfuran-2-yl)prop-2-enoate

Cat. No.: B8453207
M. Wt: 314.3 g/mol
InChI Key: JLQAOLSMYVVCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-2-(4-methoxybenzoyl)-3-(5-methylfuran-2-yl)prop-2-enoate is an organic compound that belongs to the class of esters. It features a complex structure with a methoxybenzoyl group, a methylfuran moiety, and a prop-2-enoate ester linkage. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-(4-methoxybenzoyl)-3-(5-methylfuran-2-yl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoyl chloride, 5-methylfuran-2-carbaldehyde, and ethyl acetoacetate.

    Condensation Reaction: The first step involves the condensation of 4-methoxybenzoyl chloride with 5-methylfuran-2-carbaldehyde in the presence of a base like pyridine to form an intermediate.

    Esterification: The intermediate is then subjected to esterification with ethyl acetoacetate under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-(4-methoxybenzoyl)-3-(5-methylfuran-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (E)-2-(4-methoxybenzoyl)-3-(5-methylfuran-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (E)-2-(4-methoxybenzoyl)-3-(5-methylfuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-2-(4-methoxybenzoyl)-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of a methylfuran moiety.

    Ethyl (E)-2-(4-methoxybenzoyl)-3-(2-thienyl)prop-2-enoate: Contains a thiophene ring instead of a furan ring.

Uniqueness

Ethyl (E)-2-(4-methoxybenzoyl)-3-(5-methylfuran-2-yl)prop-2-enoate is unique due to the presence of the 5-methylfuran moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

ethyl 2-(4-methoxybenzoyl)-3-(5-methylfuran-2-yl)prop-2-enoate

InChI

InChI=1S/C18H18O5/c1-4-22-18(20)16(11-15-8-5-12(2)23-15)17(19)13-6-9-14(21-3)10-7-13/h5-11H,4H2,1-3H3

InChI Key

JLQAOLSMYVVCOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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